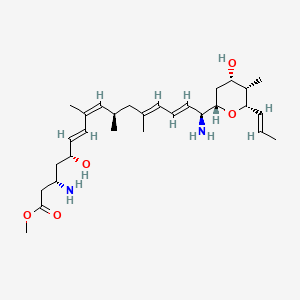
Ceftolozane (sulfate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ceftolozane (sulfate) is a semi-synthetic broad-spectrum fifth-generation cephalosporin antibiotic. It is primarily used in combination with tazobactam, a beta-lactamase inhibitor, to treat complicated urinary tract infections, intra-abdominal infections, and hospital-acquired bacterial pneumonia . Ceftolozane is particularly effective against gram-negative bacteria, including Pseudomonas aeruginosa, which are resistant to conventional antibiotics .
準備方法
Ceftolozane is synthesized from 7-aminocephalosporanic acid (7-ACA). . This method ensures the production of high-quality ceftolozane and its intermediates. Industrial production methods focus on optimizing the synthesis and purification processes to achieve reproducibly high-quality pharmaceutically acceptable ceftolozane salts .
化学反応の分析
Ceftolozane undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for ceftolozane due to its stable cephem core structure.
Common reagents and conditions used in these reactions include various beta-lactamase inhibitors, oxidizing and reducing agents, and specific solvents and catalysts to facilitate the reactions. The major products formed from these reactions are typically modified cephalosporins with enhanced antibacterial activity .
科学的研究の応用
Ceftolozane (sulfate) has several scientific research applications:
Chemistry: It is used to study the synthesis and modification of cephalosporin antibiotics.
作用機序
Ceftolozane exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition prevents the formation of cell walls, leading to bacterial cell lysis and death . The addition of tazobactam enhances ceftolozane’s activity by inhibiting beta-lactamases, enzymes that degrade beta-lactam antibiotics .
類似化合物との比較
Ceftolozane is similar to other cephalosporins like ceftazidime and ceftriaxone but has unique features that make it more effective against certain resistant bacteria . Unlike ceftazidime, ceftolozane has a modified side-chain at the 3-position of the cephem nucleus, which confers potent antipseudomonal activity . Additionally, the combination with tazobactam extends its activity to include most extended-spectrum beta-lactamase (ESBL) producers and some anaerobic species .
Similar compounds include:
Ceftazidime: Another cephalosporin with antipseudomonal activity but less effective against certain resistant strains.
Ceftriaxone: A broad-spectrum cephalosporin used for various bacterial infections but not as effective against Pseudomonas aeruginosa.
Ceftolozane’s unique structure and combination with tazobactam make it a valuable antibiotic for treating multidrug-resistant infections .
特性
分子式 |
C23H32N12O12S3 |
|---|---|
分子量 |
764.8 g/mol |
IUPAC名 |
(6R,7R)-3-[[3-amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid |
InChI |
InChI=1S/C23H30N12O8S2.H2O4S/c1-23(2,20(40)41)43-31-11(15-30-21(26)45-32-15)16(36)29-12-17(37)35-13(19(38)39)9(8-44-18(12)35)6-34-7-10(14(25)33(34)3)28-22(42)27-5-4-24;1-5(2,3)4/h7,12,18,25H,4-6,8,24H2,1-3H3,(H7,26,27,28,29,30,32,36,38,39,40,41,42);(H2,1,2,3,4)/b31-11-;/t12-,18-;/m1./s1 |
InChIキー |
UJDQGRLTPBVSFN-TVNHLQOTSA-N |
異性体SMILES |
CC(C)(C(=O)O)O/N=C(/C1=NSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)[O-].OS(=O)(=O)O |
正規SMILES |
CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)[O-].OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


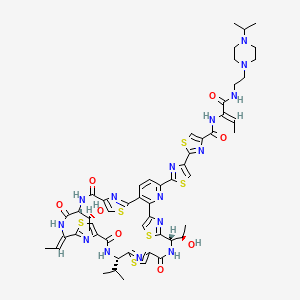
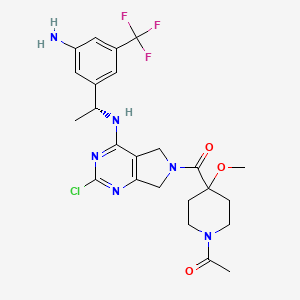
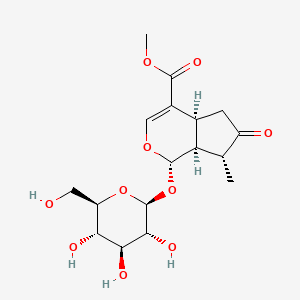

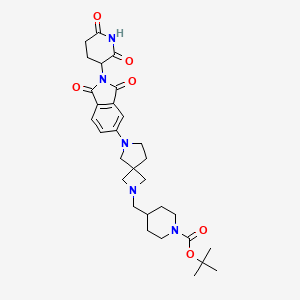
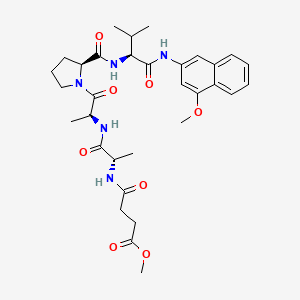

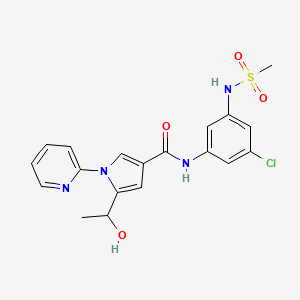
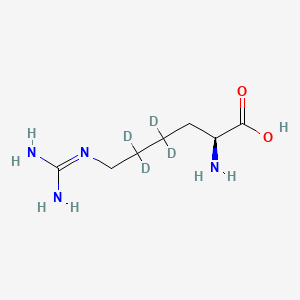
![[3-(Aminomethyl)phenyl] 5-chloro-6-piperazin-1-ylpyridine-3-carboxylate;dihydrochloride](/img/structure/B12377587.png)

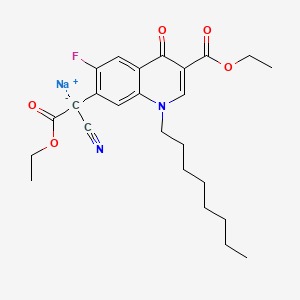
![methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate](/img/structure/B12377611.png)
